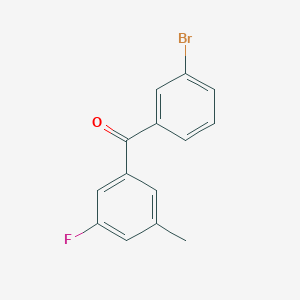

3-Bromo-3'-fluoro-5'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-3’-fluoro-5’-methylbenzophenone: is an organic compound with the molecular formula C14H10BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:

Starting Materials: 3-Bromo-5-fluorotoluene and benzoyl chloride.

Catalyst: Aluminum chloride (AlCl3) is commonly used as a catalyst.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’-fluoro-5’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control enhances the efficiency of the process.

化学反応の分析

Types of Reactions: 3-Bromo-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Electrophilic Substitution: Bromine (Br2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Substitution: 3-Methoxy-3’-fluoro-5’-methylbenzophenone.

Reduction: 3-Bromo-3’-fluoro-5’-methylbenzyl alcohol.

Oxidation: 3-Bromo-3’-fluoro-5’-methylbenzoic acid.

科学的研究の応用

Organic Synthesis

Role in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of photoactive materials and azobenzenes.

Methodology : The synthesis typically involves reactions such as Friedel-Crafts acylation, where the compound is used to create more complex molecules through electrophilic substitution reactions.

Outcomes : The synthesized azobenzene derivatives exhibit rapid trans to cis isomerization, which can be utilized in photochemical applications.

Medicinal Chemistry

Antitumor Activity : Research indicates that 3-Bromo-3'-fluoro-5'-methylbenzophenone has potential antitumor properties. Its structural features allow it to interact effectively with biological targets, influencing enzymatic activities and receptor signaling pathways.

Synthesis of Antibacterial Agents : The compound can be transformed into sulfonamides, which have been utilized as antibacterial drugs. The amidation reaction is commonly employed to synthesize these derivatives, leading to compounds that show significant antibacterial activity against various pathogens .

Photochemistry

Photoactive Materials : In photochemical applications, this compound is used to develop materials that respond to light. Its ability to undergo isomerization makes it suitable for applications in optical devices and sensors.

Characterization Techniques : The structural characterization of synthesized compounds often employs spectroscopic methods such as NMR and X-ray diffraction to confirm the formation and purity of the products.

Proteomics

Biochemical Research : This compound is utilized in proteomics research to study protein interactions and functions. It serves as a tool for understanding protein structures, which can have implications in drug discovery and development.

Mechanism of Action : The interactions with proteins may involve binding to active sites, leading to modulation of signal transduction pathways and influencing cellular functions .

Industrial Applications

Pharmaceuticals and Agrochemicals : Beyond academic research, this compound finds applications in the pharmaceutical industry for drug formulation and development. It is also used in agrochemicals, contributing to the synthesis of pesticides and herbicides.

Summary of Findings

The following table summarizes key applications and findings related to this compound:

作用機序

The mechanism of action of 3-Bromo-3’-fluoro-5’-methylbenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The pathways involved in its action include:

Inhibition of Enzyme Activity: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Modulation of Protein-Protein Interactions: It can disrupt protein-protein interactions, affecting cellular signaling pathways.

Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

類似化合物との比較

- 3-Bromo-5-fluorobenzotrifluoride

- 3-Bromo-2-fluoro-5-nitrobenzoic acid

- 3-Bromo-5-fluorobenzoic acid

Comparison:

- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-5-fluorobenzotrifluoride: Both compounds contain bromine and fluorine atoms, but the presence of a methyl group in 3-Bromo-3’-fluoro-5’-methylbenzophenone makes it more hydrophobic and alters its reactivity.

- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-2-fluoro-5-nitrobenzoic acid: The nitro group in 3-Bromo-2-fluoro-5-nitrobenzoic acid introduces electron-withdrawing effects, making it more reactive towards nucleophiles compared to 3-Bromo-3’-fluoro-5’-methylbenzophenone.

- 3-Bromo-3’-fluoro-5’-methylbenzophenone vs. 3-Bromo-5-fluorobenzoic acid: The carboxylic acid group in 3-Bromo-5-fluorobenzoic acid makes it more polar and water-soluble, whereas 3-Bromo-3’-fluoro-5’-methylbenzophenone is more lipophilic.

生物活性

3-Bromo-3'-fluoro-5'-methylbenzophenone is a synthetic compound belonging to the benzophenone family, which is characterized by its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H10BrFO. It features a benzophenone backbone with bromine and fluorine substituents that influence its biological interactions. The presence of these halogens can enhance lipophilicity and alter the compound's reactivity with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to receptors, altering signaling pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that benzophenone derivatives exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

A study investigating the anticancer potential of various benzophenone derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound showed a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of halogenated benzophenones. This compound exhibited notable antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus. The study employed disk diffusion methods to assess efficacy, revealing that this compound could disrupt bacterial cell membranes .

Data Tables

特性

IUPAC Name |

(3-bromophenyl)-(3-fluoro-5-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVBMXNIPAWBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。